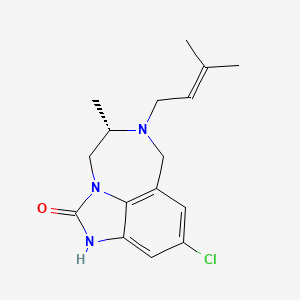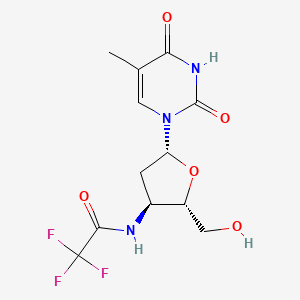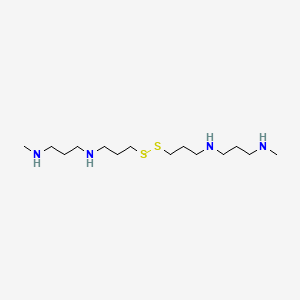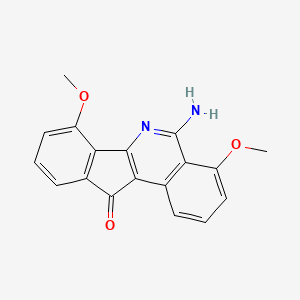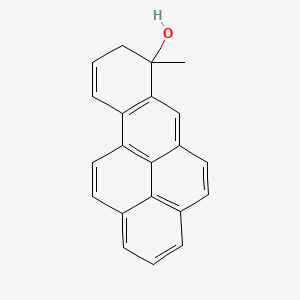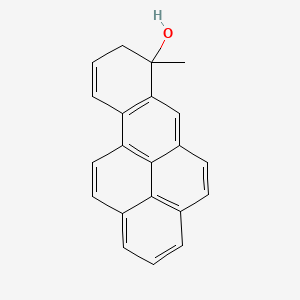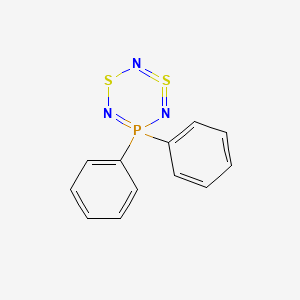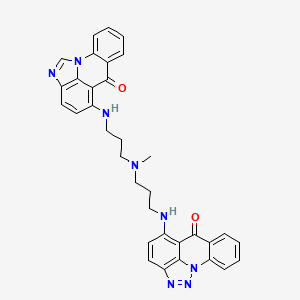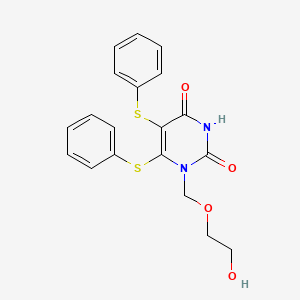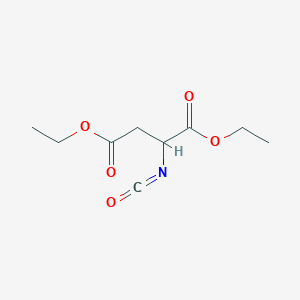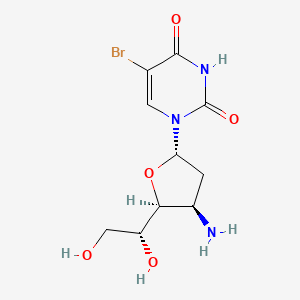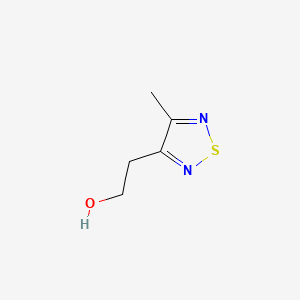
2-(4-Methyl-1,2,5-thiadiazol-3-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methyl-1,2,5-thiadiazol-3-yl)ethanol is an organic compound with the molecular formula C5H8N2OS. It is a member of the thiadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1,2,5-thiadiazol-3-yl)ethanol typically involves the reaction of 4-methyl-1,2,5-thiadiazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures consistent product quality and efficient production. The raw materials are sourced from reliable suppliers, and stringent quality control measures are implemented to meet industry standards.
化学反応の分析
Types of Reactions
2-(4-Methyl-1,2,5-thiadiazol-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiadiazoline derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an acidic medium at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Substitution: Substitution reactions often involve the use of halogenating agents, such as thionyl chloride, in the presence of a base.
Major Products Formed
Oxidation: The major products include 2-(4-Methyl-1,2,5-thiadiazol-3-yl)acetaldehyde and 2-(4-Methyl-1,2,5-thiadiazol-3-yl)acetic acid.
Reduction: The major product is 2-(4-Methyl-1,2,5-thiadiazolin-3-yl)ethanol.
Substitution: The major products depend on the substituent introduced, such as 2-(4-Methyl-1,2,5-thiadiazol-3-yl)ethyl chloride or 2-(4-Methyl-1,2,5-thiadiazol-3-yl)ethylamine.
科学的研究の応用
2-(4-Methyl-1,2,5-thiadiazol-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(4-Methyl-1,2,5-thiadiazol-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell death.
類似化合物との比較
Similar Compounds
- 2-(4-Methyl-1,2,5-thiadiazol-3-yl)acetaldehyde
- 2-(4-Methyl-1,2,5-thiadiazol-3-yl)acetic acid
- 2-(4-Methyl-1,2,5-thiadiazolin-3-yl)ethanol
Uniqueness
2-(4-Methyl-1,2,5-thiadiazol-3-yl)ethanol is unique due to its specific structural features, such as the presence of a hydroxyl group and a thiadiazole ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness compared to similar compounds.
特性
CAS番号 |
80586-59-0 |
|---|---|
分子式 |
C5H8N2OS |
分子量 |
144.20 g/mol |
IUPAC名 |
2-(4-methyl-1,2,5-thiadiazol-3-yl)ethanol |
InChI |
InChI=1S/C5H8N2OS/c1-4-5(2-3-8)7-9-6-4/h8H,2-3H2,1H3 |
InChIキー |
GRJQHZIEHIYVBD-UHFFFAOYSA-N |
正規SMILES |
CC1=NSN=C1CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![12-amino-14-methoxy-2,2,9-trimethyl-9,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,11,13,15-heptaene-15-carbonitrile](/img/structure/B12804960.png)
